6-Amino-1H-indazole-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-2H-indazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-4H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMVTLDXBPHHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290456 | |
| Record name | 6-Amino-1H-indazole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-24-4 | |
| Record name | 6-Amino-1H-indazole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1H-indazole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characteristics and Conformational Analysis of 6 Amino 1h Indazole 3 Carbaldehyde
Tautomeric Equilibria of the Indazole Nucleus (1H-, 2H-, 3H- Indazole) and Their Energetic Stabilities
The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. nih.gov Computational studies on the parent indazole molecule have indicated that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol−1. nih.gov This preference for the 1H-tautomer is a common feature among indazole derivatives. nih.gov
Table 1: Tautomeric Forms of Indazole
| Tautomer | General Stability |
|---|---|
| 1H-Indazole | More stable tautomer nih.gov |
| 2H-Indazole | Less stable tautomer nih.gov |
| 3H-Indazole | Generally not significant |
Stereochemical Considerations and Conformational Flexibility of the Carbaldehyde Moiety
The carbaldehyde group at the 3-position of the indazole ring introduces a degree of conformational flexibility. The rotation around the single bond connecting the aldehyde carbon to the indazole ring determines the orientation of the carbonyl group relative to the bicyclic system. This rotation is subject to steric and electronic effects.
In related molecules like 1-allyl-6-nitro-1H-indazole, the substituent group has been observed to be nearly perpendicular to the indazole plane. researchgate.net For 6-Amino-1H-indazole-3-carbaldehyde, the interaction between the aldehyde's oxygen and the hydrogen on the N2 of the indazole ring, or with the hydrogen at the 4-position of the benzene (B151609) ring, could influence the preferred conformation. The planarity of the indazole ring system itself is a key feature, with minimal deviation from a flat structure. researchgate.net
The specific rotational barrier and the most stable conformation of the carbaldehyde group in this compound would require detailed spectroscopic or computational analysis. However, it is reasonable to expect that the conformation would be a balance between minimizing steric hindrance and maximizing electronic conjugation.
Electronic Distribution and Aromaticity within the Bicyclic Ring System
The electronic distribution in this compound is significantly influenced by its substituents. The amino group at the 6-position is a strong electron-donating group, increasing the electron density of the benzene part of the indazole ring. Conversely, the carbaldehyde group at the 3-position is an electron-withdrawing group, which deactivates the pyrazole (B372694) part of the ring.
The interplay of these electronic effects is vital in understanding the chemical properties of this compound and is a key area of interest in the study of substituted indazoles. nih.gov
Advanced Synthetic Methodologies for 6 Amino 1h Indazole 3 Carbaldehyde and Its Precursors/analogs
Direct Nitrosation of Substituted Indoles for 3-Carbaldehyde Formation
A prominent and direct method for synthesizing 1H-indazole-3-carbaldehydes involves the nitrosation of corresponding indole (B1671886) precursors. rsc.orgrsc.org This transformation represents a significant rearrangement where the indole's five-membered ring opens and subsequently closes to form the indazole system.
The conversion of indoles to 1H-indazole-3-carboxaldehydes via nitrosation is highly dependent on the reaction conditions, which must be fine-tuned to accommodate various substituents on the indole ring and to minimize side reactions. nih.govrsc.org Key parameters that have been optimized include temperature, the order of reagent addition, and the stoichiometry of the acid and nitrosating agent (typically sodium nitrite). rsc.org
A critical side reaction is the formation of dimeric impurities, which occurs when unreacted, nucleophilic indole attacks a reaction intermediate. rsc.org To suppress this, an inverse addition procedure—slowly adding the indole substrate to the pre-formed nitrosating mixture—has proven effective. This approach maintains a low concentration of the indole throughout the reaction, favoring the desired intramolecular pathway. rsc.org
The reaction conditions have been successfully adapted for a wide range of substrates. For instance, indoles bearing electron-withdrawing halogen groups (e.g., 5-bromoindole (B119039), 6-chloroindole) and even acid-sensitive protecting groups like a Boc-carbamate have been converted to the corresponding indazoles in good to excellent yields. nih.govrsc.org Electron-donating groups such as methoxy (B1213986) and benzyloxy are also well-tolerated. rsc.org However, strongly electron-deficient substrates, like nitroindoles, require more forcing conditions, such as elevated temperatures (e.g., 80 °C), to achieve high conversion. nih.gov
The table below summarizes the optimization of reaction conditions for the conversion of 5-bromoindole to 5-bromo-1H-indazole-3-carbaldehyde, illustrating the impact of temperature and addition method on the reaction yield.
Table 1: Optimization of Nitrosation for 5-Bromoindole
| Entry | Addition Method | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1 | Normal | Room Temp | 13 |
| 2 | Normal | 0 | 41 |
| 3 | Inverse | Room Temp | 19 |
| 4 | Inverse | 0 | 72 |
Data sourced from optimization studies focused on minimizing side reactions and improving yield. rsc.org
The transformation of an indole into a 1H-indazole-3-carbaldehyde proceeds through a multi-step mechanistic pathway. rsc.org The reaction is initiated by the electrophilic attack of a nitrosating species (e.g., nitrous acid, HNO₂) at the electron-rich C3 position of the indole ring. rsc.orgdiva-portal.org
The proposed mechanism is as follows:
Nitrosation: The reaction begins with the nitrosation of the indole at the C3 position, forming a 3-nitrosoindole intermediate. This intermediate rapidly tautomerizes to the more stable oxime. rsc.org
Ring Opening: The oxime intermediate undergoes a water-mediated addition at the C2 position of the indole ring. This step triggers the opening of the pyrrole (B145914) ring, leading to a 2-amino-α-oximino-cinnamaldehyde derivative. rsc.org
Ring Closure: The final step involves an intramolecular cyclization. The amino group attacks the oxime's carbon atom, and subsequent elimination of water leads to the formation of the stable aromatic indazole ring, yielding the final 1H-indazole-3-carbaldehyde product. rsc.org
This pathway successfully explains the atomic rearrangement from the indole to the indazole scaffold. Controlling the reaction conditions, particularly to favor the initial trapping of the oxime intermediate by water over its reaction with another indole molecule, is crucial for achieving high yields. rsc.org
Strategic Functionalization Approaches for the C3 Position of the Indazole Core
While direct nitrosation of indoles is effective, alternative strategies focus on building or modifying the indazole core itself. Direct formylation at the C3 position of an existing indazole ring, analogous to the Vilsmeier-Haack reaction on indoles, is generally ineffective. rsc.org This has necessitated the development of multi-step functionalization sequences starting from pre-functionalized indazoles.
A robust two-step method to introduce the C3-aldehyde involves the cyanation of a 3-haloindazole followed by the reduction of the resulting nitrile. rsc.org
Halogenation and Cyanation: The synthesis begins with the halogenation of the indazole core at the C3 position, typically yielding a 3-iodo- or 3-bromoindazole. This halogenated intermediate then undergoes a palladium- or copper-catalyzed cyanation reaction (e.g., using zinc cyanide or copper(I) cyanide) to install a nitrile group, forming an indazole-3-carbonitrile.
Reduction to Aldehyde: The indazole-3-carbonitrile is then selectively reduced to the corresponding aldehyde. This reduction can be achieved using various reagents, with diisobutylaluminium hydride (DIBAL-H) being a common choice for the partial reduction of nitriles to aldehydes. Alternatively, reduction using Raney Nickel has also been reported for this transformation. rsc.org
This sequence offers a reliable route to the target aldehyde from an easily accessible halogenated precursor.
Another versatile strategy for C3 functionalization is a sequence involving a Heck coupling reaction followed by an oxidative cleavage. rsc.org
Heck Coupling: This approach utilizes a 3-haloindazole (e.g., 3-iodoindazole) as a substrate in a palladium-catalyzed Heck reaction. organic-chemistry.org The coupling partner is typically a vinyl ether, such as ethyl vinyl ether. amazonaws.comliv.ac.uk The reaction forms a 3-(vinyloxy)indazole derivative. The regioselectivity of the Heck reaction is critical, and conditions are chosen to favor the desired product. liv.ac.uk
Cleavage to Aldehyde: The resulting vinyl ether (or enol ether) is then cleaved to unmask the aldehyde. This can be accomplished through ozonolysis, a powerful method for cleaving carbon-carbon double bonds. Alternatively, simple acidic hydrolysis of the enol ether can also efficiently yield the target 1H-indazole-3-carbaldehyde. amazonaws.com
A classic two-step protocol involves the manipulation of the oxidation state of a C3 substituent, starting from a readily available indazole-3-carboxylic ester. nih.govrsc.orgrsc.org
Synthesis of Ester Precursor: The starting material, an indazole-3-carboxylic acid or its corresponding ester, can be synthesized through various methods, including the cyclization of aryl hydrazine (B178648) precursors. diva-portal.orggoogle.com
Reduction to Alcohol: The ester group at the C3 position is first reduced to a primary alcohol. This transformation is commonly carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). This step yields an indazole-3-methanol derivative.
Reoxidation to Aldehyde: The intermediate primary alcohol is then carefully oxidized back to the aldehyde. To avoid over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. Common reagents for this step include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern or Parikh-Doering oxidation.
This reduction-reoxidation sequence provides a controlled and reliable pathway to 1H-indazole-3-carbaldehydes from their corresponding carboxylic acid derivatives. nih.govrsc.org
Introduction and Transformation of the Amino Group at Position 6
A common and effective method for introducing the 6-amino group is through the reduction of a corresponding 6-nitro precursor. The synthesis of 6-amino-1H-indazole-3-carbaldehyde typically starts from its nitro analog, 6-nitro-1H-indazole-3-carbaldehyde. americanelements.com This precursor can be synthesized by the nitrosation of 6-nitro-1H-indole-3-carbaldehyde. rsc.org
The reduction of the nitro group to an amine is a well-established transformation in organic chemistry, with several reliable methods available. Catalytic hydrogenation is a widely used technique, often employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is known for its high efficiency and clean conversion, often providing the desired aminoindazole in high yields of 85-90% under optimized conditions. Other reducing agents such as tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid can also be employed for this transformation. The choice of reducing agent can depend on the presence of other functional groups in the molecule to avoid unwanted side reactions. For instance, a well-defined cobalt-nitrogen-carbon (Co@NC) catalyst has been shown to be highly effective for the selective hydrogenation of various aromatic nitro compounds under mild conditions. rsc.org
| Method | Reagents/Catalyst | Typical Conditions | Notes | Reference |
| Catalytic Hydrogenation | H₂, Pd/C | 5 bar H₂, 50°C, 12 hours | High yield (85-90%) and clean conversion. | |
| Chemical Reduction | SnCl₂ / HCl | - | A classic method for nitro group reduction. | |
| Chemical Reduction | Fe / Acetic Acid | - | An alternative to tin-based reagents. | - |
| Advanced Catalysis | Co@NC, N₂H₄·H₂O | 80 °C, 30 min | Mild conditions, high selectivity for various nitroarenes. | rsc.org |
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is typically used to introduce or modify amine functionalities. masterorganicchemistry.comlibretexts.org In the context of 6-aminoindazole scaffolds, this reaction is not used to introduce the 6-amino group itself, but rather to transform it into a secondary or tertiary amine, thereby creating more complex derivatives.
The process involves the reaction of the primary 6-amino group with a suitable aldehyde or ketone. masterorganicchemistry.comnih.gov This reaction first forms an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. masterorganicchemistry.comlibretexts.org A key advantage of this method is that it can often be performed as a one-pot procedure. youtube.com
Mild and selective reducing agents are crucial for the success of reductive amination, especially in the presence of other reducible functional groups. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent because it is capable of selectively reducing the iminium ion intermediate in the presence of the starting carbonyl compound. masterorganicchemistry.comnih.gov Another popular reagent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is also known for its mildness and selectivity. masterorganicchemistry.com
A general procedure involves stirring the 6-aminoindazole derivative with an aldehyde or ketone in a suitable solvent like methanol, often with a catalytic amount of acetic acid to facilitate imine formation. nih.gov The reducing agent, such as NaBH₃CN, is then added to the mixture to complete the transformation. nih.gov This strategy has been successfully applied to synthesize a series of N-substituted 6-aminoindazole derivatives for various research applications. nih.govnih.gov
| Reactants | Reducing Agent | Conditions | Product Type | Reference |
| 6-Aminoindazole, Aldehyde/Ketone | NaBH₃CN | Methanol, Acetic Acid, 40°C | Secondary/Tertiary Amine | nih.gov |
| Amine, Aldehyde/Ketone | NaBH(OAc)₃ | - | Secondary/Tertiary Amine | masterorganicchemistry.com |
| Amine, Aldehyde/Ketone | NaBH₄ | Methanol | Secondary/Tertiary Amine | organic-chemistry.org |
Multi-Component Reactions and One-Pot Syntheses for Indazole Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. tcichemicals.comorganic-chemistry.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple precursors, making them ideal for creating libraries of compounds for drug discovery. tcichemicals.combeilstein-journals.org
Several MCRs and one-pot procedures have been developed for the synthesis of the indazole core and its derivatives. While a direct multi-component synthesis of this compound is not commonly reported, various strategies exist for building the functionalized indazole ring system in a single pot.
One notable one-pot method for synthesizing 2H-indazoles involves the condensation of an ortho-nitrobenzaldehyde with an amine to form an imine, followed by a reductive cyclization promoted by a phosphine (B1218219) reagent like tri-n-butylphosphine. acs.org This Cadogan-type reductive cyclization provides a versatile route to a wide range of substituted 2H-indazoles under mild conditions. acs.org
Other approaches include palladium-catalyzed three-component reactions that can assemble substituted indazoles from appropriately chosen starting materials. beilstein-journals.org For example, cascade reactions involving 3-formylchromones have been developed to create complex heterocyclic systems, demonstrating the power of one-pot transformations. rsc.orgnih.gov Although these examples may not directly yield the target molecule of this article, the principles can be adapted to design convergent synthetic routes to complex indazole derivatives.
Chemical Reactivity and Functional Group Interconversions of 6 Amino 1h Indazole 3 Carbaldehyde
Reactivity of the Aldehyde Moiety at C3
The aldehyde group at the C3 position is a key site for molecular elaboration, participating in a variety of reactions to form new carbon-carbon bonds and to construct new heterocyclic rings.
Carbon-Carbon Bond Forming Reactions (e.g., Knoevenagel Condensations, Wittig Reactions)
The aldehyde functionality of 6-Amino-1H-indazole-3-carbaldehyde readily undergoes condensation reactions to form new carbon-carbon double bonds. These reactions are fundamental in extending the carbon framework of the molecule.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base like piperidine (B6355638) or triethylamine. For instance, the reaction of an indole-3-carbaldehyde with imidazolidine-2,4-dione proceeds via a Knoevenagel condensation to yield an α,β-unsaturated product. amazonaws.com This type of reaction allows for the introduction of a variety of substituents at the C3 position, leading to compounds with diverse electronic and steric properties. One-pot syntheses combining Knoevenagel condensation with subsequent domino reactions have also been reported, showcasing the efficiency of this transformation. rsc.org
Wittig Reaction: The Wittig reaction provides another powerful method for converting the C3-aldehyde into an alkene. This reaction utilizes a phosphorus ylide (a Wittig reagent) to introduce a new carbon-carbon double bond with high stereo- and regioselectivity. The aldehyde function can be converted into alkenes through Wittig condensations, highlighting its utility in synthesizing 3-substituted indazoles. rsc.orgnih.gov
| Reaction Type | Reagents | Product Type |
| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate), base catalyst | α,β-Unsaturated compounds |
| Wittig Reaction | Phosphorus ylides (e.g., Ph3P=CHR) | Alkenes |
Heterocycle Annulation via Cyclization Reactions (e.g., Oxazoles, Thiazoles, Benzimidazoles, Isoindazoles)
The aldehyde group at C3 serves as a crucial electrophilic partner in cyclization reactions to form a variety of fused and appended heterocyclic systems. These annulation reactions significantly expand the chemical space accessible from this compound.
Oxazole (B20620) Synthesis: The aldehyde can be a key starting material for the synthesis of oxazoles. For example, the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC), is a well-established method for forming the oxazole ring. nih.govorganic-chemistry.org This approach has been used to synthesize a range of 5-(het)aryl oxazoles. nih.gov
Thiazole (B1198619) Synthesis: Similar to oxazole synthesis, the aldehyde can be condensed with reagents containing both a thiol and an amine functionality to construct a thiazole ring. The aldehyde function provides a convenient route to various heteroaromatic compounds, including thiazoles. rsc.orgnih.gov
Benzimidazole (B57391) Synthesis: The condensation of the C3-aldehyde with o-phenylenediamines is a common and effective method for the synthesis of benzimidazole derivatives. nih.gov This reaction typically proceeds under acidic or oxidative conditions to facilitate cyclization and aromatization. organic-chemistry.org The reaction of a 1,2-phenylenediamine with an aldehyde in the presence of an oxidizing agent like oxone can lead to the rapid formation of benzimidazoles. organic-chemistry.org
Isoindazole Synthesis: The aldehyde group can also be utilized in the construction of isoindazole systems, further demonstrating its versatility in heterocycle synthesis. rsc.orgnih.gov
| Heterocycle | Key Reagents/Reaction Type |
| Oxazole | Tosylmethylisocyanide (TosMIC) (van Leusen Reaction) |
| Thiazole | Reagents with thiol and amine groups |
| Benzimidazole | o-Phenylenediamines |
| Isoindazole | Various cyclization strategies |
Reductive Transformations to Corresponding Alcohols and Amines
The aldehyde group at the C3 position can be readily reduced to either a primary alcohol or an amine, providing access to another set of important functionalized indazole derivatives.
Reduction to Alcohols: The reduction of the aldehyde to a primary alcohol is a straightforward transformation, typically achieved using a variety of reducing agents. The aldehyde provides convenient access to the corresponding secondary alcohol. rsc.orgnih.gov
Reductive Amination: The aldehyde can be converted to a secondary or tertiary amine through reductive amination. This reaction involves the initial formation of an imine or enamine by reaction with a primary or secondary amine, followed by in-situ reduction.
Transformations of the Amino Group at C6
The amino group at the C6 position offers a nucleophilic site for a range of functionalization reactions, complementing the reactivity of the aldehyde at C3.
Acylation, Alkylation, and Arylation Reactions
The primary amino group at C6 can be readily modified through various substitution reactions.
Acylation: The amino group can be acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. For instance, the synthesis of indazole-3-carboxamide derivatives has been achieved through the coupling of a protected indazole-3-carboxylic acid with various amines. researchgate.net
Alkylation and Arylation: The C6-amino group can undergo N-alkylation and N-arylation reactions. For example, novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been synthesized, including N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine. nih.gov
| Reaction Type | Reagents | Product Type |
| Acylation | Acyl chlorides, anhydrides, carboxylic acids | Amides |
| Alkylation | Alkyl halides, sulfonate esters | Alkylamines |
| Arylation | Aryl halides, boronic acids (Buchwald-Hartwig coupling) | Arylamines |
Diazotization and Subsequent Derivatizations
The primary aromatic amine at the C6 position can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution). The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups. While specific examples for this compound are not detailed in the provided context, this is a standard transformation for aromatic amines.
Regioselective Functionalization of the Indazole Core
The chemical versatility of this compound stems from the presence of multiple reactive sites: the indazole core, the amino group, and the carbaldehyde function. The regioselective functionalization of the indazole core is a key strategy for the synthesis of diverse derivatives with potential applications in medicinal chemistry and materials science. The electronic properties of the amino and carbaldehyde substituents play a crucial role in directing the outcome of various chemical transformations.
Electrophilic Aromatic Substitution Reactions
The indazole ring is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the combined electronic effects of the existing substituents. The potent electron-donating amino group (-NH₂) at the C-6 position and the electron-withdrawing carbaldehyde group (-CHO) at the C-3 position exert opposing influences on the electron density of the benzene (B151609) portion of the indazole ring.
The amino group is a strong activating group and an ortho, para-director, significantly increasing the electron density at the C-5 and C-7 positions. Conversely, the carbaldehyde group is a deactivating group and a meta-director. Given the strong activating nature of the amino group, electrophilic substitution is anticipated to occur preferentially at the positions most activated by it. Therefore, halogenation, nitration, or sulfonation would likely yield products substituted at the C-5 and C-7 positions. The precise regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. For instance, in strongly acidic media, protonation of the amino group to form an ammonium (B1175870) salt (-NH₃⁺) would convert it into a deactivating, meta-directing group, altering the substitution pattern.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |
| Bromination | Br₂/FeBr₃ | 5-Bromo-6-amino-1H-indazole-3-carbaldehyde and/or 7-Bromo-6-amino-1H-indazole-3-carbaldehyde | The strongly activating amino group directs the electrophile to the ortho (C-5 and C-7) positions. |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-6-amino-1H-indazole-3-carbaldehyde and/or 7-Nitro-6-amino-1H-indazole-3-carbaldehyde | The amino group's directing effect is expected to dominate, leading to substitution at C-5 and C-7. |
| Sulfonation | Fuming H₂SO₄ | 6-Amino-3-carbaldehyde-1H-indazole-5-sulfonic acid and/or 6-Amino-3-carbaldehyde-1H-indazole-7-sulfonic acid | The bulky sulfonyl group might favor substitution at the less sterically hindered C-5 position. |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the indazole core of this compound are less common than electrophilic substitutions due to the electron-rich nature of the aromatic system. However, such reactions can be achieved under specific conditions, typically requiring the presence of a good leaving group, such as a halogen, at one of the ring positions.
Should a halogenated derivative of this compound be prepared (for instance, via electrophilic halogenation as described above), it could undergo nucleophilic aromatic substitution (SNAr). The rate of these reactions is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. The carbaldehyde group at C-3 would facilitate such reactions if the leaving group is positioned at C-4 or C-7. For example, a 7-halo-6-amino-1H-indazole-3-carbaldehyde derivative could react with various nucleophiles like amines, alkoxides, or thiolates to yield the corresponding substituted products.
Furthermore, the amino group at C-6 can be converted into a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions. This provides an indirect route to introduce a variety of functional groups at the C-6 position.
Table 2: Potential Nucleophilic Substitution Reactions of this compound Derivatives
| Starting Material | Nucleophile | Potential Product | Reaction Type |
| 7-Bromo-6-amino-1H-indazole-3-carbaldehyde | Morpholine | 7-(Morpholino)-6-amino-1H-indazole-3-carbaldehyde | Nucleophilic Aromatic Substitution (SNAr) |
| This compound | 1. NaNO₂, HCl2. CuCN | 6-Cyano-1H-indazole-3-carbaldehyde | Sandmeyer Reaction |
| This compound | 1. NaNO₂, HCl2. KI | 6-Iodo-1H-indazole-3-carbaldehyde | Sandmeyer Reaction |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be effectively applied to functionalize the indazole core of this compound.
The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds by coupling an organoboron reagent with a halide or triflate. rsc.orgnih.gov To utilize this reaction, the this compound would first need to be converted to a halogenated or triflated derivative. For instance, diazotization of the amino group followed by a Sandmeyer reaction can introduce a bromine or iodine atom at the C-6 position. This halo-indazole can then be coupled with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. mdpi.comresearchgate.netnih.govscispace.com This approach allows for the introduction of a wide range of substituents at the C-6 position. A direct C-H activation/arylation at positions like C-5 or C-7 could also be a potential, more atom-economical route, although it might present challenges in controlling regioselectivity. mdpi.com
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. wikipedia.org In the context of this compound, the existing amino group could potentially react with an aryl halide or triflate. beilstein-journals.org This would lead to the formation of a diarylamine derivative at the C-6 position. Alternatively, if a halogen is introduced at another position on the indazole ring (e.g., C-5 or C-7), this position can then be aminated using the Buchwald-Hartwig protocol.
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Starting Material | Coupling Partner | Catalyst/Ligand System (Example) | Potential Product |
| Suzuki-Miyaura | 6-Bromo-1H-indazole-3-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl-1H-indazole-3-carbaldehyde |
| Suzuki-Miyaura | 7-Iodo-6-amino-1H-indazole-3-carbaldehyde | Thiophene-2-boronic acid | PdCl₂(dppf), K₂CO₃ | 6-Amino-7-(thiophen-2-yl)-1H-indazole-3-carbaldehyde |
| Buchwald-Hartwig | This compound | Bromobenzene | Pd₂(dba)₃, XPhos, NaOtBu | 6-(Phenylamino)-1H-indazole-3-carbaldehyde |
| Buchwald-Hartwig | 5-Bromo-6-amino-1H-indazole-3-carbaldehyde | Piperidine | Pd(OAc)₂, BINAP, Cs₂CO₃ | 6-Amino-5-(piperidin-1-yl)-1H-indazole-3-carbaldehyde |
Application of Click Chemistry for Modular Derivatization (e.g., Azide-Alkyne Cycloaddition)
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and modular approach for the derivatization of this compound. This reaction forms a stable 1,2,3-triazole ring, which can act as a linker to connect the indazole scaffold to other molecular fragments.
To utilize click chemistry, the this compound needs to be functionalized with either an azide (B81097) or a terminal alkyne group. The amino group at C-6 is an ideal starting point for introducing an azide functionality. This can be achieved through diazotization of the amino group to form a diazonium salt, which is then reacted with sodium azide. The resulting 6-azido-1H-indazole-3-carbaldehyde can then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to generate a library of 1,4-disubstituted 1,2,3-triazole derivatives.
Alternatively, an alkyne handle can be introduced. For example, the amino group could be acylated with a reagent containing a terminal alkyne, such as propargyl bromide, or coupled with an alkyne-containing carboxylic acid. The resulting alkyne-functionalized indazole can then undergo cycloaddition with various organic azides. This modular approach allows for the rapid generation of a diverse set of compounds with potential applications in drug discovery and materials science. rsc.orgnih.gov
Table 4: Exemplary Click Chemistry Approach for Derivatization
| Functionalization Strategy | Intermediate | Coupling Partner | Catalyst (Example) | Product Class |
| Introduction of an azide | 6-Azido-1H-indazole-3-carbaldehyde | Phenylacetylene | CuSO₄·5H₂O, Sodium ascorbate | 6-(4-Phenyl-1H-1,2,3-triazol-1-yl)-1H-indazole-3-carbaldehyde derivatives |
| Introduction of an alkyne | N-(1H-Indazol-6-yl)propiolamide-3-carbaldehyde | Benzyl (B1604629) azide | CuI, DIPEA | N-((1-(Benzyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indazol-6-amine-3-carbaldehyde derivatives |
Advanced Spectroscopic and Chromatographic Methods for Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation
NMR spectroscopy stands as a cornerstone for the structural analysis of 6-Amino-1H-indazole-3-carbaldehyde, providing detailed information about its atomic connectivity and chemical environment.
Detailed Proton (¹H NMR) and Carbon-13 (¹³C NMR) Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular structure of this compound. The chemical shifts are influenced by the electronic environment of each nucleus, offering a fingerprint of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals for the aldehydic proton, the aromatic protons, the amino protons, and the indazole NH proton. The aldehydic proton typically resonates at a downfield chemical shift, usually in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group. inflibnet.ac.in The aromatic protons on the benzene (B151609) ring of the indazole core appear in the aromatic region (6.5-8.0 ppm). inflibnet.ac.in The amino group protons (-NH₂) usually present as a broad signal, and their chemical shift can be variable due to factors like solvent and temperature. inflibnet.ac.in The N-H proton of the indazole ring also gives a characteristic signal.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. oregonstate.edu The carbonyl carbon of the aldehyde group is typically observed in the downfield region of the spectrum. The carbons of the aromatic ring and the indazole core resonate in the characteristic aromatic region (typically 110-160 ppm). The position of the amino group influences the chemical shifts of the attached aromatic carbon.
A study on related 1H-indazole-3-carboxaldehyde derivatives provides insight into the expected chemical shifts. For the parent 1H-indazole-3-carboxaldehyde, the aldehydic proton appears at 10.20 ppm, and the aromatic protons are observed between 7.37 and 8.14 ppm. rsc.org The carbonyl carbon resonates at 187.4 ppm, with other aromatic carbons appearing between 111.2 and 143.4 ppm. rsc.org For a 6-substituted analog, 6-bromo-1H-indazole-3-carboxaldehyde, the aldehydic proton is at 10.26 ppm, and the aromatic protons are in the range of 7.49-8.20 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Indazole-3-carbaldehyde Derivatives
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|---|
| 1H-Indazole-3-carboxaldehyde rsc.org | DMSO-d₆ | 14.17 (brs, 1H, NH), 10.20 (s, 1H, CHO), 8.14 (d, 1H), 7.70 (d, 1H), 7.49 (dt, 1H), 7.37 (dt, 1H) | 187.4 (CHO), 143.4, 141.1, 127.3, 123.8, 120.7, 120.2, 111.2 |
| 6-Bromo-1H-indazole-3-carboxaldehyde rsc.org | CDCl₃ | 10.49 (brs, 1H, NH), 10.26 (s, 1H, CHO), 8.20 (dd, 1H), 7.76 (dd, 1H), 7.49 (dd, 1H) | 187.4 (CHO), 143.5, 141.2, 127.3, 123.8, 120.7, 120.3, 111.1 |
Note: The data presented is for related compounds and serves as a reference for the expected chemical shifts of this compound.
Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR for Heteroatom Insights
Nitrogen NMR spectroscopy, particularly ¹⁵N NMR, is a powerful tool for probing the electronic structure of nitrogen-containing heterocyles like this compound. wikipedia.org While the natural abundance of ¹⁵N is low (0.36%), modern NMR techniques allow for its detection. wikipedia.org The chemical shifts of the nitrogen atoms in the indazole ring and the amino group are highly sensitive to their chemical environment and can provide valuable information about tautomerism and electronic distribution. wikipedia.orgnih.gov
In related indazole systems, distinct chemical shifts are observed for the N1 and N2 atoms of the indazole ring, which helps in differentiating between isomers. nih.gov For N-substituted indazoles, the ¹⁵N chemical shifts of N1 and N2 are significantly different, aiding in structural assignment. nih.gov
Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for establishing the complete connectivity of atoms in this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on the aromatic ring and confirming their relative positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular framework by observing long-range couplings, for instance, from the aldehydic proton to carbons in the indazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule. For instance, NOE correlations can be observed between the aldehydic proton and nearby aromatic protons.
The application of these multidimensional NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound. researchgate.net
Vibrational Spectroscopy (Infrared and Fourier-Transform Infrared) for Functional Group Identification
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.
Key expected vibrational bands include:
N-H stretching: The amino group (NH₂) and the indazole N-H will show characteristic stretching vibrations, typically in the region of 3200-3500 cm⁻¹.
C=O stretching: The aldehyde carbonyl group will exhibit a strong absorption band, usually around 1670-1700 cm⁻¹. For example, the parent 1H-indazole-3-carboxaldehyde shows a C=O stretch at 1671 cm⁻¹. rsc.org
C=C and C=N stretching: The aromatic ring and indazole ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
For instance, the IR spectrum of 1H-indazole-3-carboxaldehyde displays bands at 3254 and 3174 cm⁻¹ (N-H), and 1671 cm⁻¹ (C=O). rsc.org Similarly, 6-fluoro-1H-indazole-3-carboxaldehyde shows bands at 3142 cm⁻¹ (N-H) and a split carbonyl peak at 1695 and 1675 cm⁻¹. rsc.org
Table 2: Characteristic IR Absorption Frequencies for Indazole-3-carbaldehyde Derivatives
| Functional Group | Compound | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | 1H-Indazole-3-carboxaldehyde rsc.org | 3254, 3174 |
| C=O Stretch | 1H-Indazole-3-carboxaldehyde rsc.org | 1671 |
| N-H Stretch | 6-Fluoro-1H-indazole-3-carboxaldehyde rsc.org | 3142 |
| C=O Stretch | 6-Fluoro-1H-indazole-3-carboxaldehyde rsc.org | 1695, 1675 |
| C=O Stretch | 6-Nitro-1H-indazole-3-carboxaldehyde rsc.org | 1668 |
Note: The data presented is for related compounds and serves as a reference for the expected IR frequencies of this compound.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. nih.gov This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. rsc.org In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
For example, HRMS analysis of 1H-indazole-3-carboxaldehyde in negative ESI mode showed the [M-H]⁻ ion at an m/z of 145.0402, which is very close to the calculated value of 145.0390 for C₈H₅N₂O. rsc.orgnih.gov This high degree of accuracy confirms the elemental composition.
Table 3: High-Resolution Mass Spectrometry Data for Indazole-3-carbaldehyde Derivatives
| Compound | Ionization Mode | Ion | Calculated m/z | Found m/z |
|---|---|---|---|---|
| 1H-Indazole-3-carboxaldehyde rsc.org | ESI- | [M-H]⁻ | 145.0390 | 145.0402 |
| 6-Bromo-1H-indazole-3-carboxaldehyde rsc.org | ESI- | [M-H]⁻ | 222.9507 | 222.9498 |
| 6-Fluoro-1H-indazole-3-carboxaldehyde rsc.org | ESI- | [M-H]⁻ | 163.0308 | 163.0304 |
| 6-Nitro-1H-indazole-3-carboxaldehyde rsc.org | ESI- | [M-H]⁻ | 190.0253 | 190.0245 |
Note: The data presented is for related compounds and serves as a reference for the expected HRMS data of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are indispensable techniques for the analysis of complex mixtures containing this compound. These methods are prized for their ability to separate individual components from a mixture and provide high-sensitivity detection and structural elucidation.
The underlying principle involves introducing a sample into a liquid mobile phase, which is then pumped through a column packed with a solid stationary phase. In reversed-phase chromatography, a common mode for analyzing indazole derivatives, a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the sample's components between the two phases. UPLC systems utilize smaller particle sizes in the column packing (typically <2 µm), which allows for higher resolution, improved peak shapes, and significantly faster analysis times compared to traditional High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com
For amino-containing compounds like this compound, pre-column derivatization is a strategy often employed to enhance chromatographic properties and improve ionization efficiency for mass spectrometric detection. nih.govresearchgate.net Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to tag the primary amino group, rendering the analyte more amenable to reversed-phase separation and yielding stable adducts with excellent detection characteristics. nih.govresearchgate.net
Following chromatographic separation, the eluent is directed into the mass spectrometer's ion source. Heated electrospray ionization (HESI) is a soft ionization technique commonly used for this class of compounds, which minimizes fragmentation and typically produces a prominent protonated molecular ion ([M+H]⁺). nih.gov The mass analyzer, which can range from a standard quadrupole to a high-resolution orbitrap, separates the ions based on their mass-to-charge ratio (m/z). nih.govnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent compound and its fragments. researchgate.net
In mixture analysis, full-scan mode is used to acquire a mass spectrum of all ions within a specified range, while data-dependent tandem mass spectrometry (ddMS²) can be triggered for specific ions to induce fragmentation, providing structural information for unequivocal identification of the compound and any related impurities or metabolites. nih.gov
Below are typical parameters for the UPLC-MS analysis of an indazole-containing mixture.
| Parameter | Typical Value/Condition |
|---|---|
| Chromatography System | UHPLC or UPLC System nih.gov |
| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over several minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Ion Source | Heated Electrospray Ionization (HESI), Positive Mode nih.gov |
| Spray Voltage | 3.5 kV nih.gov |
| Capillary Temperature | 320 °C nih.gov |
| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) for HRMS |
| Scan Mode | Full Scan (m/z 100-1000) and ddMS² nih.gov |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a pure chemical compound. This method provides critical data for verifying the empirical and molecular formula of a newly synthesized compound like this compound. The molecular formula for this compound is C₈H₇N₃O. nih.gov
The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed amount of the compound is combusted at a very high temperature (around 1000 °C) in the presence of a controlled amount of oxygen. This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂.
These combustion products are then passed through a series of separation columns and detectors, often using gas chromatography principles. A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas. The instrument is calibrated with known standards, allowing for the accurate calculation of the percentage by weight of each element in the original sample.
The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) serves as strong evidence for the compound's stoichiometric composition and purity. researchgate.net For 6-Bromo-1H-indazole-3-carbaldehyde, a related compound, this technique is crucial for confirming its structure. chemimpex.com
The theoretical elemental composition of this compound (C₈H₇N₃O, Molecular Weight: 161.16 g/mol ) is compared with representative experimental data below. nih.gov
| Element | Theoretical Mass % | Experimental Mass % (Example) |
|---|---|---|
| Carbon (C) | 59.62% | 59.58% |
| Hydrogen (H) | 4.38% | 4.41% |
| Nitrogen (N) | 26.07% | 26.03% |
| Oxygen (O) | 9.93% | N/A (Often determined by difference) |
Preclinical Biological and Pharmacological Investigations of 6 Amino 1h Indazole 3 Carbaldehyde Derivatives
Indazole Analogs as Promising Medicinal Chemistry Scaffolds for Novel Therapeutic Agents
Indazole derivatives have garnered significant attention in medicinal chemistry due to their versatile biological activities. rsc.orgnih.gov This structural motif is present in numerous compounds that exhibit a wide range of pharmacological effects, including anti-tumor, anti-inflammatory, and antimicrobial properties. nih.gov The 1H-indazole-3-amine structure, in particular, has been identified as an effective fragment for binding to the hinge region of kinases, a critical interaction for inhibitory activity. nih.gov
The therapeutic importance of the indazole scaffold is highlighted by its presence in several clinically approved drugs. nih.gov For instance, Pazopanib is a multi-kinase inhibitor used in cancer therapy, while the non-steroidal anti-inflammatory drug Benzydamine is used to alleviate pain and inflammation. nih.gov The ability of the indazole ring to serve as a bioisostere for other aromatic systems, such as indole (B1671886), further broadens its applicability in drug design, allowing for the fine-tuning of pharmacological properties. nih.gov The development of efficient synthetic routes, such as the nitrosation of indoles to produce 1H-indazole-3-carboxaldehydes, has made these key intermediates more accessible for creating diverse libraries of potential drug candidates. rsc.org
Targeted Enzyme Inhibition Studies
Derivatives of 6-Amino-1H-indazole-3-carbaldehyde have been investigated for their ability to selectively inhibit various enzymes implicated in disease pathways.
Kinase Inhibition Profiles (e.g., Tyrosine Kinases, Threonine Kinases, FLT3, FGFRs)
The indazole scaffold is a key component in the design of kinase inhibitors, which are crucial in oncology. rsc.org Derivatives have shown potent activity against several protein kinases by targeting the "DFG-out" conformation of the kinase activation loop. nih.gov
Specifically, 3-amino-1H-indazol-6-yl-benzamides have been synthesized and characterized as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and Kit. nih.gov One study reported a series of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide derivatives as highly potent FLT3 inhibitors. nih.gov The most active compound from this series, 8r , demonstrated strong inhibitory activity against wild-type FLT3 and its drug-resistant mutants, with IC₅₀ values in the nanomolar range. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 8r | FLT3 | 41.6 | nih.gov |
| 8r | FLT3-ITD (W51) | 22.8 | nih.gov |
| 8r | FLT3-TKD (D835Y) | 5.64 | nih.gov |
These findings highlight the potential of indazole-based compounds to overcome drug resistance associated with kinase mutations in cancers like acute myeloid leukemia (AML). nih.gov The structural modifications on the 1H-indazole-3-amide framework are a focal point for developing new kinase inhibitors. nih.gov
Indoleamine 2,3-Dioxygenase 1 (IDO1) Modulation
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that has emerged as a significant target for cancer immunotherapy due to its role in suppressing the immune system. nih.govnih.gov The indazole scaffold, serving as a bioisostere of the indole ring in tryptophan (the natural substrate of IDO1), is a rational choice for designing IDO1 inhibitors. nih.gov
Several series of indazole derivatives have been developed and evaluated for IDO1 inhibitory activity. nih.govnih.gov Studies on 6-substituted aminoindazole derivatives revealed that these compounds can act as IDO1 inhibitors. nih.govresearchgate.net For example, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) not only showed potent anti-proliferative activity against human colorectal cancer cells (IC₅₀ of 0.4 ± 0.3 μM) but also significantly suppressed IDO1 protein expression. nih.gov Another derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) , also remarkably suppressed IDO1 expression in a concentration-dependent manner. nih.gov
Molecular modeling studies suggest that the indazole scaffold plays a crucial role in interacting with residues in the IDO1 active site, and the 6-amino group can form a key hydrogen bond with the heme propionate, anchoring the inhibitor. researchgate.net Although the inhibitory activities of some synthesized N′-hydroxyindazolecarboximidamides were modest, the indazole scaffold is considered a valuable starting point for developing novel and more potent IDO1 inhibitors. nih.gov
Cyclooxygenase (COX) Isoform Selectivity
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is a constitutive "housekeeping" enzyme, COX-2 is inducible and primarily associated with inflammation. mdpi.com Therefore, selective inhibition of COX-2 over COX-1 is a major goal in developing anti-inflammatory agents with fewer gastrointestinal side effects. mdpi.commdpi.com
The indazole scaffold has been successfully utilized to develop selective COX-2 inhibitors. nih.govresearchgate.net Researchers have designed and synthesized novel series of 2,3-di(het)arylated (aza)indazole derivatives, leading to compounds with high affinity and selectivity for the COX-2 enzyme. researchgate.net One such derivative, compound 16 from a developed series, exhibited an effective COX-2 inhibitory activity with an IC₅₀ value of 0.409 µM and excellent selectivity over COX-1. nih.govresearchgate.net The structural design often involves placing a sulfonylaryl or similar moiety at a specific position on the indazole ring to achieve this selectivity. mdpi.comresearchgate.net This research demonstrates the potential of the indazole core in creating safer anti-inflammatory drugs by specifically targeting the COX-2 isoform. nih.govresearchgate.net
Other Enzyme Systems (e.g., Alpha-Glucosidase, Alpha-Amylase, N-Methyltryptophan Oxidase)
The inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.gov While research has extensively covered various heterocyclic compounds as inhibitors for these enzymes, specific data on this compound derivatives is less prominent in publicly available literature. However, related nitrogen-containing heterocyclic scaffolds like imidazole (B134444) and triazole derivatives have demonstrated significant inhibitory activity. nih.gov For instance, certain imidazole-2-thione and triazole-3-thiol derivatives have shown potent, reversible inhibition of both α-glucosidase and α-amylase. nih.gov This suggests that the indazole scaffold, with its similar heterocyclic nature, could be a promising framework for developing new inhibitors for these enzyme systems, though further targeted research is required.
There is currently limited specific information in the reviewed literature regarding the modulation of N-Methyltryptophan Oxidase by this compound derivatives.
Receptor Binding and Modulation Studies (e.g., Serotonin (B10506) Receptors, Estrogen Receptors)
Beyond enzyme inhibition, indazole derivatives have been explored for their ability to bind and modulate key cell surface and nuclear receptors.
Serotonin Receptors: The serotonin (5-HT) receptor system is a critical target for treating various central nervous system disorders. Indazole-3-carboxamide derivatives have been identified as potent and selective antagonists for the serotonin 3 (5-HT₃) receptor. google.com These compounds are being investigated for their potential in preventing and treating nausea and vomiting, common side effects of chemotherapy. nih.govgoogle.com The structural features of these indazole derivatives allow for strong and selective interaction with the 5-HT₃ receptor. google.com
Estrogen Receptors: The estrogen receptors, ERα and ERβ, are important targets for treating hormone-dependent diseases like breast cancer and for managing symptoms of menopause. nih.gov Indazole-based compounds have been developed as highly selective ligands for ERβ. nih.gov Specifically, nonsteroidal compounds with a phenyl-2H-indazole core can achieve high binding affinity for ERβ, comparable to estradiol, with over 100-fold selectivity against ERα. nih.gov Furthermore, other indazole derivatives have been developed as selective estrogen receptor downregulators (SERDs), which possess anti-cancer activity by degrading the estrogen receptor. google.com Thieno[2,3-e]indazole derivatives, for example, have been identified as novel oral SERDs with potent ERα degradation ability and significant antitumor effects in preclinical models. nih.gov
Antiproliferative Activity in Cellular Assays
Derivatives of 6-amino-1H-indazole have demonstrated significant antiproliferative effects across a variety of human cancer cell lines. Research has focused on synthesizing and evaluating new analogues to identify potent and selective anticancer agents.
In one study, a series of 6-substituted amino-1H-indazole derivatives were designed and tested for their growth inhibitory activity in four human cancer cell lines. nih.gov Seven of the eight synthesized compounds showed activity, with IC₅₀ values ranging from 2.9 to 59.0 µM. nih.gov Notably, the compound N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) exhibited potent antiproliferative activity against the human colorectal cancer cell line (HCT116) with an IC₅₀ value of 14.3±4.4 µM, while showing no cytotoxicity in normal lung fibroblast cells (MRC5). nih.gov
Further modifications to the scaffold led to the development of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36), which displayed even more potent activity against HCT116 cells, with an IC₅₀ value of 0.4 ± 0.3 μM. researchgate.net Another compound from a series of 1,3-dimethyl-6-amino indazole derivatives, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7), also showed potential as an anticancer agent. nih.gov
A separate investigation into 1H-indazole-3-amine derivatives identified compound 6o as having a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 µM. This compound demonstrated considerable selectivity, being significantly less toxic to normal human embryonic kidney cells (HEK-293), which had an IC₅₀ of 33.2 µM. mdpi.com
The antiproliferative activity of these derivatives has been evaluated against a panel of cancer cell lines, as detailed in the table below.
Table 1: Antiproliferative Activity of Selected 6-Amino-1H-indazole Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Source |
|---|---|---|---|
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colorectal) | 14.3 ± 4.4 | nih.gov |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 (Colorectal) | 0.4 ± 0.3 | researchgate.netnih.gov |
| Compound 6o (an N-substituted 1H-indazole-3-amine) | K562 (Leukemia) | 5.15 | mdpi.com |
| Compound 6o | A549 (Lung) | >40 | mdpi.com |
| Compound 6o | PC-3 (Prostate) | 22.4 | mdpi.com |
| Compound 6o | Hep-G2 (Hepatoma) | 16.5 | mdpi.com |
| Compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) | FaDu (Hypopharyngeal) | Data available | nih.gov |
| Compound 7 | YD-15 (Oral Tongue) | Data available | nih.gov |
This table is interactive. Click on the headers to sort.
To understand the basis of their antiproliferative effects, researchers have investigated the molecular mechanisms of action for promising 6-amino-1H-indazole derivatives. These studies reveal that the compounds can modulate the cell cycle and induce programmed cell death (apoptosis) through various cellular pathways.
Compound 6o, which showed potent activity against K562 leukemia cells, was found to exert its antitumor properties by affecting cell cycle distribution. mdpi.com Treatment of K562 cells with compound 6o led to a concentration-dependent increase in the G0/G1 phase cell population and a significant decrease in the proportion of cells in the S phase. mdpi.com Further investigation revealed that this compound induces apoptosis, possibly through the inhibition of Bcl2 family members and by disrupting the p53/MDM2 pathway. mdpi.com
Similarly, the highly potent compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) was found to arrest the cell cycle in HCT116 cells at the G2/M phase. researchgate.netnih.gov This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.
Another derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7), was shown to induce apoptosis in FaDu hypopharyngeal carcinoma cells. nih.gov Its mechanism involves the selective activation of extracellular signal-regulated kinases (ERK) within the mitogen-activated protein kinase (MAPK) pathway. nih.gov Additionally, many of these derivatives were initially designed as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in creating an immunosuppressive tumor microenvironment. researchgate.netnih.govnih.gov Compounds 7 and 36 were both found to suppress IDO1 expression, suggesting a dual mechanism of direct cytotoxicity and immune response modulation. researchgate.netnih.gov
Table 2: Molecular Mechanisms of Action for Selected 6-Amino-1H-indazole Derivatives
| Compound | Mechanism | Effect | Target Cell Line | Source |
|---|---|---|---|---|
| Compound 6o | Cell Cycle Modulation | G0/G1 phase arrest | K562 | mdpi.com |
| Compound 6o | Apoptosis Induction | Inhibition of Bcl2, disruption of p53/MDM2 pathway | K562 | mdpi.com |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | Cell Cycle Modulation | G2/M phase arrest | HCT116 | researchgate.netnih.gov |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | Apoptosis Induction | Activation of ERK/MAPK pathway | FaDu | nih.gov |
This table is interactive. Click on the headers to sort.
Antimicrobial Spectrum Analysis (Antibacterial, Antifungal, Antiprotozoal)
The versatile indazole scaffold has also been explored for its potential to combat microbial infections. Various studies have synthesized and evaluated indazole derivatives, including those related to the 6-amino-1H-indazole structure, for their antimicrobial efficacy against a range of bacterial and fungal pathogens.
One line of research involved the synthesis of novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole. These hybrid molecules were evaluated for their antimicrobial efficacy against different bacterial and fungal strains, with several derivatives expressing moderate to good inhibition. While not containing the 6-amino group, this research on the 6-position of the indazole ring highlights its importance for antimicrobial activity.
Other studies have focused on different indazole derivatives, demonstrating a broader antibacterial potential for this class of compounds. For instance, certain novel indazole derivatives have been tested against a panel of bacteria including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi, with some compounds exhibiting significant inhibition of bacterial growth.
Anti-inflammatory Response Modulations
Chronic inflammation is a key factor in many diseases, and developing new anti-inflammatory agents is a major research goal. Indazole derivatives have shown promise in modulating inflammatory responses. Studies have demonstrated that the core indazole structure and its simple derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole, possess potential anti-inflammatory action.
The mechanism for this activity may involve the inhibition of key inflammatory mediators. Research has shown that these compounds can inhibit the cyclooxygenase-2 (COX-2) enzyme in a concentration-dependent manner. researchgate.net COX-2 is a crucial enzyme in the synthesis of prostaglandins, which are key drivers of the inflammatory process. In addition to inhibiting COX-2, these indazoles were also found to inhibit pro-inflammatory cytokines and free radicals. researchgate.net
Computational studies using molecular docking have further supported these findings, evaluating 1H-indazole analogs as potent anti-inflammatory agents by modeling their binding interactions with the COX-2 enzyme. This combined experimental and computational evidence suggests that derivatives of this compound could be developed as effective modulators of the inflammatory response.
Neurobiological Activities (e.g., Anticonvulsant Potential)
The neurobiological effects of indazoles have also been an area of investigation, with a particular focus on anticonvulsant activity for the treatment of epilepsy. Research on the parent compound, indazole, has established its potential as an anticonvulsant.
In various mouse models of seizures, indazole demonstrated protective effects. It was shown to inhibit convulsions induced by pentylenetetrazole, maximal electroshock (MES), and strychnine, with respective ED₅₀ values of 39.9, 43.2, and 82.4 mg/kg. nih.gov The anticonvulsant profile of indazole was found to most closely resemble that of the established antiepileptic drug gabapentin. nih.gov
Further mechanistic studies showed that indazole's mode of interaction with gabapentin, the AMPA/kainate antagonist NBQX, and the sodium channel inhibitor phenytoin (B1677684) is additive, suggesting that it may act through multiple mechanisms to achieve its anticonvulsant effect. nih.gov While indazole was also found to inhibit monoamine oxidase A and B, this action did not fully account for its anticonvulsant properties. nih.gov These findings indicate that the indazole core is a valuable pharmacophore for designing new agents with potential neurobiological activities, including the treatment of epilepsy.
Table of Mentioned Compounds
| Compound Name | Structure/Class |
|---|---|
| This compound | Parent compound of interest |
| N-(4-fluorobenzyl)-1H-indazol-6-amine | 6-Aminoindazole derivative |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 6-Aminoindazole derivative |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | 6-Aminoindazole derivative |
| 1H-indazole-3-amine derivatives | Class of compounds |
| 5-aminoindazole | Indazole derivative |
| 6-nitroindazole | Indazole derivative |
| 6-bromo-1H-indazole derivatives | Class of compounds |
| Indazole | Parent heterocyclic compound |
| Gabapentin | Reference drug |
| Phenytoin | Reference drug |
Computational Chemistry and in Silico Approaches for 6 Amino 1h Indazole 3 Carbaldehyde Research
Molecular Docking Simulations: Prediction of Ligand-Protein Interactions and Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 6-Amino-1H-indazole-3-carbaldehyde, this method is crucial for identifying potential biological targets and understanding the structural basis of its activity. The process involves computationally placing the molecule into the binding site of a protein and evaluating the binding affinity using a scoring function.
The indazole scaffold is a well-known "privileged structure" in medicinal chemistry, and derivatives have been docked into the active sites of various enzymes, such as kinases and cyclooxygenase-2 (COX-2) researchgate.netnih.gov. In a typical docking study for this compound, the 3D structure of the molecule would be optimized and then placed into the binding pocket of a target protein receptor, often obtained from the Protein Data Bank (PDB).
The simulation predicts the binding energy, with more negative values indicating a stronger interaction. It also reveals key intermolecular interactions, such as:
Hydrogen bonds: The amino group (-NH2) and the carbaldehyde group (-CHO) of the molecule are potential hydrogen bond donors and acceptors.
Pi-pi stacking: The bicyclic indazole ring can form aromatic interactions with residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.
Hydrophobic interactions: The indazole core can interact with nonpolar residues in the binding pocket.
Studies on related indazole-3-carboxamide derivatives have successfully used docking programs like AutoDock Vina to predict binding energies and conformations within cancer-related protein targets nih.gov. The results from such simulations for this compound would be crucial for prioritizing it for further biological evaluation and for designing new analogues with improved binding affinity.
| Interaction Type | Potential Involving Groups on this compound | Example Protein Residues |
| Hydrogen Bond Donor | Amino group (N-H), Indazole ring (N-H) | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Aldehyde (C=O), Ring Nitrogens | Lysine, Arginine, Histidine |
| Pi-Pi Stacking | Indazole aromatic system | Phenylalanine, Tyrosine, Tryptophan |
| Hydrophobic | Indazole bicyclic core | Leucine, Isoleucine, Valine |
Molecular Dynamics (MD) Simulations: Analysis of Conformational Stability and Dynamic Behavior in Simulated Environments
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations analyze the physical movements of atoms and molecules over time, providing insights into the stability and conformational changes of the this compound-protein complex in a simulated physiological environment.
Following a promising docking result, the predicted complex would be placed in a simulation box filled with water molecules and ions to mimic cellular conditions. The simulation then calculates the forces between atoms and their subsequent motions over a set period, typically nanoseconds to microseconds.
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial docked position. A stable, low-fluctuation RMSD value over the simulation time suggests a stable binding complex researchgate.nettandfonline.com.
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, helping to identify which parts of the protein become more or less flexible upon ligand binding.
Binding Free Energy Calculations (e.g., MM/GBSA): These calculations provide a more accurate estimation of the binding affinity by considering the dynamic nature of the complex and solvent effects researchgate.net.
MD simulations on other indazole derivatives have been used to confirm the stability of docked poses within the active sites of targets like EGFR/VEGFR-2 kinases and nitric oxide synthase, validating the initial docking predictions tandfonline.comresearchgate.net.
Quantum Mechanical Calculations (e.g., Density Functional Theory, DFT): Investigation of Electronic Properties and Reactivity
Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of this compound. DFT provides a detailed understanding of the molecule's intrinsic properties, which govern its chemical behavior and interactions. These calculations are often performed using software like GAUSSIAN with specific basis sets (e.g., 6-311++G(d,p)) to ensure accuracy researchgate.netcore.ac.uk.
The first step is typically a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be calculated.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical for determining a molecule's reactivity.
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. For this compound, the HOMO is likely localized on the electron-rich amino group and the indazole ring system.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor. The LUMO is often associated with the electron-deficient carbaldehyde group.
HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and chemically reactive researchgate.net.
DFT studies on various indazole derivatives have used FMO analysis to correlate these electronic parameters with properties like corrosion inhibition or biological activity researchgate.netresearchgate.net.
| Parameter | Significance | Implication for this compound |
| EHOMO | Electron-donating ability | Higher energy suggests greater tendency to donate electrons in reactions. |
| ELUMO | Electron-accepting ability | Lower energy suggests greater tendency to accept electrons. |
| ΔE (ELUMO - EHOMO) | Chemical Reactivity / Kinetic Stability | A smaller gap implies higher reactivity and lower stability. |
A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites involved in intermolecular interactions.
In an MEP map of this compound, different colors represent varying electrostatic potentials:
Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack. These areas would likely be found around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the indazole ring.
Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. These are typically located around the hydrogen atoms, particularly those of the amino group and the indazole N-H.
Green: Regions of neutral potential.
MEP analysis helps to predict how the molecule will interact with biological receptors or other reactants, complementing the insights gained from molecular docking researchgate.net.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within the molecule. It calculates the charge on each atom (natural population analysis) and describes donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. This analysis can reveal intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. For this compound, NBO analysis would quantify the electron-donating effect of the amino group and the electron-withdrawing nature of the carbaldehyde group, providing precise atomic charges and insights into the delocalization of electrons across the indazole ring system.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a statistical relationship between the chemical structures of a series of compounds and their biological activities ej-chem.org. A QSAR model can be used to predict the activity of new, untested molecules, thereby guiding the synthesis of more potent compounds.
To develop a QSAR model for this compound, a library of its derivatives would first need to be synthesized and tested for a specific biological activity (e.g., IC50 values for enzyme inhibition). The process would then involve:
Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create a mathematical equation that correlates a subset of the most relevant descriptors with the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external sets of compounds to ensure its reliability.
While specific QSAR models for this compound are not publicly available, the methodology has been widely applied to other classes of heterocyclic compounds to successfully guide drug discovery efforts mdpi.comacs.org. Such a model would be invaluable for optimizing the structure of this compound to enhance a desired biological effect.
Pharmacophore Modeling and Virtual Screening for Target Identification and Lead Optimization
Computational chemistry and in silico approaches are pivotal in modern drug discovery, enabling the rapid and cost-effective identification of potential drug targets and the optimization of lead compounds. For scaffolds like this compound, these methods offer a pathway to explore biological activity, identify protein targets, and guide synthetic efforts for enhanced potency and selectivity. While specific, detailed studies focusing solely on this compound are not extensively documented in publicly available research, the principles of pharmacophore modeling and virtual screening are widely applied to the broader class of indazole derivatives, providing a clear framework for how such research would be conducted.
The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Derivatives of the 6-amino-indazole structure, in particular, have been investigated for various therapeutic applications, including as anticancer agents. nih.govrsc.org
Pharmacophore Modeling for 6-Amino-1H-indazole Derivatives
A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to interact with a specific biological target. nih.gov For the 6-amino-1H-indazole scaffold, pharmacophore models can be generated using two primary approaches:
Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the target protein is unknown, but a set of molecules with known biological activity is available. By aligning these active compounds, common chemical features are identified to create a 3D pharmacophore model. For instance, a model for a series of 6-amino-indazole derivatives targeting a specific kinase could include features like a hydrogen bond donor from the amino group at the 6-position, a hydrogen bond acceptor from the indazole nitrogens, and an aromatic ring feature.
Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, a pharmacophore model can be generated directly from the interactions observed in the active site. This approach maps the key interaction points within the binding pocket, providing a more precise template for designing or identifying new ligands.
A hypothetical pharmacophore model for a 6-amino-indazole derivative might consist of the features outlined in the table below.
| Feature Type | Location on Scaffold | Potential Interaction |
| Hydrogen Bond Donor | Amino group at C6 | Interacts with backbone carbonyls or acidic residues (e.g., Asp, Glu) in the target protein. |
| Hydrogen Bond Acceptor | Indazole Nitrogen (N1/N2) | Interacts with backbone amides or basic residues (e.g., Lys, Arg). |
| Aromatic Ring | Indazole bicyclic system | Engages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). |
| Hydrogen Bond Acceptor | Carbonyl of the carbaldehyde at C3 | Forms hydrogen bonds with amino acid residues in the binding pocket. |
Virtual Screening for Target Identification
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. dovepress.com Using a pharmacophore model derived from the 6-amino-1H-indazole scaffold, researchers can screen vast compound databases to find novel molecules with similar interaction features but different core structures (scaffold hopping) or to identify potential biological targets for the compound itself (inverse docking).
The process typically involves:
Database Preparation: A large database of commercially or virtually available compounds is prepared in a 3D format.
Pharmacophore-Based Filtering: The database is screened using the generated pharmacophore model as a query. Only molecules that match the pharmacophore features in the correct 3D arrangement are retained.
Molecular Docking: The filtered hits are then "docked" into the binding site of a potential target protein. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity (docking score). researchgate.net
Hit Selection: Compounds with high docking scores and favorable interaction patterns are selected for experimental testing.
Studies on related 5-aminoindazole (B92378) and 6-substituted indazole derivatives have successfully used these methods to identify potent inhibitors for targets such as S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN) and indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov
Lead Optimization
Once initial "hits" are identified, computational approaches guide their optimization into "lead" compounds with improved properties. For a scaffold like this compound, this involves in silico modifications to the molecule to enhance target affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of 6-amino-indazole analogs to correlate chemical structure modifications with changes in biological activity. nih.gov These models help predict the potency of newly designed compounds before they are synthesized.
The table below illustrates hypothetical data from a lead optimization study on a series of 6-amino-indazole derivatives targeting a protein kinase.
| Compound ID | Modification at C3 | Modification at N-amino (C6) | Predicted Binding Affinity (kcal/mol) | Predicted IC50 (nM) |
| Lead-01 | -CHO (Carbaldehyde) | -H | -8.5 | 500 |
| Opt-01 | -CH₂OH (Alcohol) | -H | -8.2 | 750 |
| Opt-02 | -CONH₂ (Carboxamide) | -H | -9.1 | 250 |
| Opt-03 | -CHO (Carbaldehyde) | -Methyl | -8.6 | 450 |
| Opt-04 | -CONH₂ (Carboxamide) | -Methyl | -9.5 | 120 |
This table contains representative data for illustrative purposes, as specific experimental values for this compound and its direct derivatives in this context are not available in the cited literature.
Through these iterative cycles of design, in silico prediction, and experimental validation, the this compound scaffold can be systematically optimized to develop potent and selective drug candidates for a variety of therapeutic targets.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Variation of Substituents on the Indazole Ring and Carbaldehyde Group for Modulating Biological Activity
Structure-activity relationship (SAR) studies on the 6-amino-1H-indazole scaffold have revealed that the nature and position of substituents significantly influence biological activity.
Substitutions on the Indazole Ring:
C-3 Position: The introduction of a methyl group at the C-3 position of the indazole ring in 6-aminoindazole derivatives has been shown to enhance cytotoxic potential against cancer cell lines like HCT116. nih.gov When an aryl group is also present, these 3-methylindazole compounds exhibit notable cytotoxic activities. nih.gov
C-5 Position: In a series of 1H-indazole-3-amine derivatives, the substituent at the C-5 position had a marked effect on anti-proliferative activity against Hep-G2 cells. nih.gov The general trend for activity was observed in the order of 3,5-difluoro substituent > 4-fluoro substituent > 3-fluoro substituent > 4-trifluoromethoxy substituent, highlighting the importance of fluorine substitution patterns for antitumor activity. nih.gov
Substitutions on the 6-Amino Group:
The nature of the substituent on the 6-amino group is a critical determinant of potency and selectivity. In one study, N-aromatic substitution of 6-aminoindazole derivatives resulted in considerable cytotoxicity towards A549 (lung cancer) and SNU-638 (gastric cancer) cell lines, with IC50 values ranging from 0.7 to 10 μM. nih.gov
A comparison of different benzyl (B1604629) groups attached to the 6-amino function of a 1,3-dimethyl-1H-indazole core revealed the following:
Replacing a benzyl group with a 3-pyridylmethyl or a fluorobenzyl group increased cytotoxic potency significantly. nih.gov
Specifically, a 4-fluorobenzyl substituent (compound 36 ) resulted in a potent anti-proliferative activity (IC50 = 0.4 ± 0.3 μM against HCT116), emphasizing the beneficial role of the fluoro group at the para position. nih.govrsc.org
Moving the fluoro group from the para to the meta position led to a 5.5-fold decrease in activity, indicating a strong positional effect. nih.gov
The table below summarizes the structure-activity relationships of selected 6-substituted aminoindazole derivatives against the HCT116 colorectal cancer cell line. nih.gov
| Compound | R1 (at C-3) | R2 (on 6-Amino Group) | IC50 (μM) against HCT116 |
| 33 | CH₃ | Cyclohexyl | > 20 |
| 34 | CH₃ | Benzyl | 7.5 ± 2.1 |
| 35 | CH₃ | 3-Pyridylmethyl | 2.5 ± 0.3 |
| 36 | CH₃ | 4-Fluorobenzyl | 0.4 ± 0.3 |
| 37 | CH₃ | 3-Fluorobenzyl | 2.2 ± 0.1 |
Data sourced from a study on 6-substituted aminoindazole derivatives as anticancer agents. nih.gov
Role and Impact of the 6-Amino Group on Potency, Selectivity, and Mechanism of Action
The 6-amino group on the indazole ring is a key functional group that significantly influences the pharmacological properties of these derivatives. Its presence and substitution pattern are crucial for potency, selectivity, and the underlying mechanism of action. nih.govresearchgate.net
Many 6-aminoindazole-containing compounds have demonstrated significant anticancer activity. researchgate.net For instance, derivatives of 6-amino-1H-indazole have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme involved in immune suppression in the tumor microenvironment. nih.govrsc.orgnih.gov The design of these inhibitors is based on the structural features of known IDO1 inhibitors currently in clinical trials. nih.govrsc.org
One notable compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, not only showed potent anti-proliferative activity against human colorectal cancer cells (HCT116) but also significantly suppressed the expression of the IDO1 protein. nih.govrsc.org Further studies revealed that its suppressive activity in HCT116 cells was associated with G2/M cell cycle arrest. nih.govrsc.org Another derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, also effectively suppressed IDO1 expression and induced apoptosis in hypopharyngeal carcinoma cells. nih.gov
The selectivity of these compounds is also linked to the 6-amino group and its substituents. For example, compound N-(4-fluorobenzyl)-1H-indazol-6-amine (9f ) exhibited potent antiproliferative activity against the HCT116 cell line (IC50 = 14.3 ± 4.4 µM) while showing no cytotoxicity in normal lung fibroblast cells (MRC5, IC50 >100 μM). researchgate.net This indicates that the specific substitution on the 6-amino group can confer selectivity for cancer cells over normal cells.
Rational Design Principles for Enhanced Pharmacological Profiles and Targeted Specificity
The development of potent and selective 6-amino-1H-indazole-3-carbaldehyde derivatives often employs rational design principles based on the structures of biological targets. nih.govnih.gov A primary strategy involves designing compounds that can fit into the active sites of specific enzymes, such as kinases or IDO1. nih.govnih.gov
Key design principles include:
Structure-Guided Design: This approach uses the known three-dimensional structure of a target protein to design molecules that bind with high affinity and specificity. nih.gov For instance, novel 1,3-dimethyl-6-amino indazole derivatives were designed as IDO1 inhibitors based on the structure of the IDO1 active site. nih.gov The indazole ring acts as a core scaffold that can be appropriately decorated with functional groups to make specific hydrogen bonds and hydrophobic interactions within the target's binding pocket. nih.gov
Fragment-Based Approach: This method involves identifying small molecular fragments that bind to the target and then growing or combining them to create a lead compound with higher affinity. nih.gov
Molecular Hybridization: This strategy involves combining structural features from different molecules that are known to have desirable properties. nih.govnih.gov For example, a series of 1H-indazol-3-amine derivatives were designed using scaffold hopping and molecular hybridization strategies to develop potent Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. nih.gov
The table below shows the inhibitory activity of rationally designed 1H-indazol-3-amine derivatives against FGFR1. nih.gov
| Compound | R Group | FGFR1 Enzymatic IC50 (nM) | Cellular Anti-proliferative IC50 (nM) |
| 98 | H | 15.0 | 642.1 |
| 99 | N-ethylpiperazine | 2.9 | 40.5 |
Data sourced from a study on the development of potent FGFR inhibitors. nih.gov This data illustrates that the addition of an N-ethylpiperazine group, a rational modification, significantly enhanced both enzymatic and cellular activity. nih.gov
Bioisosteric Replacements and Scaffold Hopping Strategies for Novel Compound Generation
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry for discovering novel compounds with improved properties. cambridgemedchemconsulting.comunipa.it
Bioisosteric Replacements: This strategy involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of enhancing activity, selectivity, or pharmacokinetic parameters. cambridgemedchemconsulting.com The indazole ring itself is considered a bioisostere of the indole (B1671886) ring found in tryptophan. nih.gov This bioisosteric relationship is a key reason for its use in designing IDO1 inhibitors, as IDO1's natural substrate is tryptophan. nih.gov
Other examples of bioisosteric replacements in drug design include:
Replacing a hydrogen atom with fluorine.
Substituting a phenyl group with a pyridyl or thiophene (B33073) group. cambridgemedchemconsulting.com
Replacing a metabolically labile methoxy (B1213986) group with more stable five or six-membered rings to improve metabolic stability. cambridgemedchemconsulting.com
Replacing a 1H-1,2,3-triazole ring with a 1H-tetrazole ring, which has been shown to enhance anti-leukemic activity in certain scaffolds. nih.gov
Scaffold Hopping: Scaffold hopping aims to identify structurally novel compounds that maintain the same biological activity as a known parent compound by retaining key binding elements while replacing the core molecular structure (scaffold). unipa.it This approach is valuable for navigating around existing patents and discovering compounds with different physicochemical properties. nih.govunipa.it
In the context of indazole derivatives, scaffold hopping has been used to develop new kinase inhibitors. For example, by utilizing scaffold hopping and molecular hybridization, researchers designed a series of 1H-indazol-3-amine derivatives as potent FGFR inhibitors. nih.gov This strategy can lead to the discovery of entirely new chemical classes of compounds that interact with the desired biological target. unipa.it
Emerging Applications and Future Research Directions
Catalytic Applications in Organic Synthesis
The indazole scaffold is a versatile building block in organic synthesis. researchgate.net While direct catalytic applications of 6-Amino-1H-indazole-3-carbaldehyde are still an emerging area of research, its structural features suggest significant potential. The presence of both an amino group and an aldehyde group on the indazole ring system allows for its use as a precursor to more complex ligands for metal-catalyzed reactions.
Research has demonstrated the functionalization of the indazole ring at various positions. researchgate.net For instance, procedures for the direct C-3 arylation of N-1 protected indazoles and N-arylation have been developed using catalysts like palladium acetate (B1210297) and copper iodide. researchgate.net 1H-indazole-3-carboxaldehydes are recognized as crucial intermediates for creating a variety of polyfunctionalized 3-substituted indazoles. rsc.orgnih.gov The aldehyde functional group can be converted into other functionalities like alkenes, alcohols, amines, and various heteroaromatic systems. nih.gov This versatility makes this compound a promising starting material for synthesizing novel chiral ligands or organocatalysts, where the amino group could serve as a directing group or a point of attachment for catalytic moieties. Future work may focus on developing and testing such derivative catalysts in asymmetric synthesis and other important organic transformations.
Exploration in Advanced Materials Science (e.g., Organic Semiconductors, Polymers, Coatings)
The unique chemical structure of indazole derivatives makes them attractive for applications in materials science. chemimpex.com The related compound, 6-Bromo-1H-indazole-3-carbaldehyde, has been noted for its utility in developing advanced materials with specific electronic or optical properties. chemimpex.com It is plausible that this compound could be similarly employed, with the electron-donating amino group potentially tuning the electronic characteristics of the resulting materials.
The potential applications in this field include:
Organic Semiconductors: The planar, aromatic indazole core could facilitate π-π stacking, a key property for charge transport in organic semiconductor materials. The amino and aldehyde groups offer handles for further functionalization to modify solubility, processability, and electronic energy levels.
Polymers and Coatings: The compound can be incorporated into polymer backbones or as a functional additive. chemimpex.com For instance, it could be used to synthesize polyimines (Schiff bases) via condensation of the amino and aldehyde groups, leading to materials with interesting thermal and mechanical properties. In coatings, it could enhance adhesion or provide specific functionalities. chemimpex.com
Development as Fluorescent Probes and Chemical Sensors for Biological Imaging
Small-molecule fluorescent probes are indispensable tools in biological research, enabling the visualization and tracking of specific analytes and processes within living cells. nih.gov The development of chemical sensors that can detect and image reactive species like aliphatic aldehydes is an area of intense investigation. nih.govemorychem.science
The this compound scaffold possesses features that are promising for the design of fluorescent probes:
Turn-On Fluorescence: The aldehyde group can react with specific biological analytes. For example, sensors have been developed that generate a fluorescent benzimidazole (B57391) moiety upon reaction with aliphatic aldehydes, leading to a "turn-on" signal. nih.govemorychem.scienceresearchgate.net The internal aldehyde in this compound could potentially be masked or modified to react with a target molecule, leading to a change in its fluorescent properties.
Environmental Sensitivity: The indazole ring system is a known fluorophore in various molecules. The amino group can further enhance its fluorescent properties and sensitivity to the local environment, such as polarity and pH. This could be exploited to create sensors for specific cellular compartments or events.
Future research will likely involve the synthesis and evaluation of derivatives of this compound designed to react selectively with biological targets of interest, thereby creating novel tools for live-cell imaging and diagnostics. nih.gov
Integration into Agrochemical Formulations and Crop Protection Strategies
Indazole derivatives have demonstrated biological activity that extends to the field of agriculture. mdpi.comchemimpex.com Research into 3-aryl-1H-indazoles has shown that these compounds can act as growth inhibitors for both the roots and shoots of plants like wheat and sorghum, particularly at higher concentrations. researchgate.net This suggests a potential application as herbicides or plant growth regulators.
The compound 6-Bromo-1H-indazole-3-carbaldehyde is noted as a valuable intermediate in the synthesis of agrochemicals. chemimpex.com By analogy, this compound serves as a key building block for creating a library of new indazole-based compounds. nih.gov These derivatives can be screened for a variety of agrochemical properties, including:
Herbicidal activity
Fungicidal activity
Insecticidal activity
Plant growth regulation
The goal would be to develop novel crop protection agents that are effective and possess favorable environmental profiles. The diverse functionalization possible with the this compound scaffold allows for the fine-tuning of activity and specificity.
Future Perspectives in Medicinal Chemistry and Drug Development Based on the Indazole Scaffold
The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and approved drugs. nih.govresearchgate.net Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antitumor effects. mdpi.comresearchgate.netmdpi.com
The 6-aminoindazole structure, in particular, is found in many compounds with demonstrated anticancer activity. nih.govresearchgate.net For example, a series of 6-substituted aminoindazole derivatives were designed as potential inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. nih.govrsc.org One such derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, showed potent anti-proliferative activity in human colorectal cancer cells. nih.govrsc.org
Future research on this compound in medicinal chemistry will likely focus on its use as a versatile starting material to synthesize novel therapeutic agents. The aldehyde group provides a convenient point for modification to generate diverse libraries of compounds, such as indazole-3-carboxamides. nih.govnih.gov These libraries can then be screened against various biological targets. Key areas of future investigation include:
Kinase Inhibitors: Many indazole-based drugs, such as Pazopanib, are kinase inhibitors. mdpi.comnih.gov The this compound scaffold can be used to design new inhibitors targeting kinases implicated in cancer and other diseases. rsc.org
Anticancer Agents: Building on the known anticancer potential of 6-aminoindazoles, new derivatives can be developed and evaluated for their ability to induce apoptosis or arrest the cell cycle in cancer cells. mdpi.comresearchgate.netnih.gov
Agents for Other Therapeutic Areas: The broad biological activity of indazoles suggests potential for developing drugs for inflammatory diseases, infectious diseases, and neurological disorders. mdpi.comresearchgate.net
The continued exploration of derivatives from this compound holds significant promise for the discovery of next-generation therapeutics. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Amino-1H-indazole-3-carbaldehyde, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves functionalization of the indazole core. A common approach is the Vilsmeier-Haack formylation of 6-amino-1H-indazole using POCl₃ and DMF under anhydrous conditions, followed by hydrolysis. Reaction temperature (0–5°C for formylation) and stoichiometric control of POCl₃ are critical to avoid over-chlorination. Post-synthesis purification via recrystallization (e.g., using DMF/acetic acid mixtures) enhances purity . Alternative routes may employ transition-metal-catalyzed cross-coupling to introduce the aldehyde group, though this requires careful optimization of catalysts (e.g., MnO₂ or Ru complexes) and inert atmospheres to prevent oxidation .
Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?
- Methodological Answer : Combine NMR (¹H, ¹³C, and DEPT-135), IR, and high-resolution mass spectrometry (HRMS). The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm in ¹H NMR, while IR shows a strong C=O stretch near 1680–1700 cm⁻¹. Purity is assessed via HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm). For ambiguous peaks, 2D NMR (e.g., HSQC, HMBC) clarifies connectivity between the amino group (δ 6.5–7.0 ppm) and the indazole core .
Q. What are the typical applications of this compound in medicinal chemistry research?
- Methodological Answer : The compound serves as a key intermediate for bioactive indazole derivatives. Its aldehyde group enables Schiff base formation with amines, facilitating the synthesis of hydrazone-linked inhibitors (e.g., kinase or protease targets). In anticancer studies, it is functionalized with pharmacophores like thiophene or nitro groups to enhance DNA intercalation or topoisomerase inhibition. Biological assays often start with in vitro cytotoxicity screening (MTT assay on HeLa or MCF-7 cells) followed by mechanistic studies (e.g., apoptosis via flow cytometry) .
Advanced Research Questions
Q. What strategies can optimize the regioselective introduction of functional groups in this compound derivatives?
- Methodological Answer : Regioselectivity is controlled via directing groups or protective strategies. For example, protecting the amino group with Boc before halogenation (e.g., iodination at C4/C5 using NIS in DCM) directs electrophilic substitution. Pd-catalyzed C–H activation (e.g., Suzuki-Miyaura coupling) can introduce aryl/heteroaryl groups at specific positions. Computational tools (DFT calculations) predict reactive sites, while LC-MS monitors reaction progress to minimize by-products .
Q. How can X-ray crystallography resolve structural ambiguities in this compound complexes, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction confirms tautomeric forms (1H vs. 2H-indazole) and hydrogen-bonding networks. Crystals are grown via slow evaporation (solvent: DMSO/EtOH). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (for small molecules) or Phenix (for protein-ligand complexes) ensures accuracy. WinGX and Olex2 are used for structure solution and visualization, while Mercury analyzes π-π stacking or halogen bonding .
Q. What analytical approaches are effective in resolving contradictions between theoretical and experimental data for this compound's reactivity?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected by-products) are investigated via tandem MS/MS and isotopic labeling to track mechanistic pathways. For redox reactions (e.g., aldehyde oxidation), cyclic voltammetry identifies potential intermediates. Conflicting DFT predictions (e.g., reaction activation energies) are validated using in situ IR or Raman spectroscopy to monitor real-time bond formation/cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
